beta-Carbomethoxypropionamidine hydrochloride
Overview
Description
Beta-Carbomethoxypropionamidine hydrochloride: is a chemical compound that belongs to the class of amidines. Amidines are known for their reactivity and are valuable as building blocks for the synthesis of heterocyclic motifs of biological relevance, functional materials, organo-catalysts, and ligands in metal complexes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Carbomethoxypropionamidine hydrochloride typically involves the reaction of carbomethoxypropionitrile with an appropriate amidine precursor under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid as the catalyst. The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Beta-Carbomethoxypropionamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amidine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted amidines.
Scientific Research Applications
Beta-Carbomethoxypropionamidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and functional materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of beta-Carbomethoxypropionamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Beta-Aminoketones: These compounds share a similar core structure and are used in the synthesis of various drugs and bioactive molecules.
Beta-Diketones: Known for their antioxidant properties and used in the treatment of various diseases.
Beta-Keto Esters: Utilized in organic synthesis and biodiesel production.
Uniqueness: Beta-Carbomethoxypropionamidine hydrochloride is unique due to its specific amidine structure, which imparts distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 4-amino-4-iminobutanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-9-5(8)3-2-4(6)7;/h2-3H2,1H3,(H3,6,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHUUAFQSPCJCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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